N-(5-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide
Description
This compound is a hybrid heterocyclic molecule featuring a fused thiazolo[5,4-c]pyridine core linked to a 1-methyl-3-phenylpyrazole moiety via a carbonyl group, with a furan-3-carboxamide substituent at the 2-position of the thiazolo-pyridine ring. The tetrahydrothiazolo-pyridine scaffold enhances rigidity and may improve binding affinity to biological targets compared to simpler heterocycles.
Properties
IUPAC Name |
N-[5-(2-methyl-5-phenylpyrazole-3-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3S/c1-26-18(11-17(25-26)14-5-3-2-4-6-14)21(29)27-9-7-16-19(12-27)31-22(23-16)24-20(28)15-8-10-30-13-15/h2-6,8,10-11,13H,7,9,12H2,1H3,(H,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWSOWFHZIJIKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCC4=C(C3)SC(=N4)NC(=O)C5=COC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Molecular Weight: 395.5 g/mol
CAS Number: 1219903-42-0
Antitumor Activity
Research indicates that derivatives of thiazolidinones, which share structural similarities with the compound , exhibit notable antitumor effects . For instance, studies have shown that certain thiazolidinones significantly reduce cell viability in glioblastoma multiforme cells. In a systematic evaluation of various derivatives, compounds with similar scaffolds demonstrated potent antitumor activity by inducing apoptosis in cancer cells through various mechanisms including cell cycle arrest and modulation of apoptotic pathways .
Enzyme Inhibition
The compound has been evaluated for its enzyme inhibitory properties , particularly against α-amylase and urease. In studies involving thiazolidinone derivatives, several compounds showed significant inhibition compared to standard drugs. For instance, specific derivatives were found to inhibit α-amylase with an IC50 value that was lower than that of acarbose, indicating potential for managing diabetes through carbohydrate metabolism modulation .
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of Cancer Cell Proliferation: Through interaction with specific molecular targets involved in cell signaling pathways.
- Enzyme Interaction: Binding to active sites of enzymes like α-amylase and urease to prevent substrate conversion.
- Induction of Apoptosis: Triggering apoptotic pathways in tumor cells via mitochondrial and death receptor-mediated mechanisms.
Study 1: Antitumor Efficacy
In a study assessing the antitumor efficacy of thiazolidinone derivatives, it was found that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The study utilized MTT assays to quantify cell viability post-treatment and reported IC50 values ranging from 10 to 30 µM for the most effective derivatives .
Study 2: Enzyme Inhibition
A comparative analysis was conducted on the enzyme inhibitory activities of several thiazolidinone derivatives against α-amylase and urease. The results indicated that certain compounds displayed IC50 values as low as 50 nM for α-amylase inhibition compared to a reference drug's IC50 of 100 nM. This suggests a promising role for these compounds in therapeutic strategies targeting metabolic disorders .
Data Summary Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Pyrazole Carboxamide Derivatives ()
Compounds 3a–3e in are pyrazole-4-carboxamides with chloro, phenyl, and substituted aryl groups. While they lack the fused thiazolo-pyridine system of the target compound, their synthetic methodology and substituent effects provide critical insights:
Key Observations :
- The use of EDCI/HOBt coupling in suggests that similar carboxamide-forming reactions might be employed in synthesizing the target compound’s furan-3-carboxamide group.
- Substituents like chloro and fluorophenyl in 3a–3e enhance electrophilicity, whereas the target compound’s furan ring may contribute to π-π stacking interactions in biological systems.
Comparison with Pyrazole-Isoxazole Hybrids ()
describes pyrazole-isoxazole carbothioamides, which share a pyrazole core but diverge significantly in substituents and scaffold design:
Key Observations :
- The nitro group in derivatives may enhance redox activity, whereas the target compound’s furan could modulate metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
